molecular formula C13H15N3O4S B2497893 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide CAS No. 329906-11-8

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2497893
CAS No.: 329906-11-8
M. Wt: 309.34
InChI Key: HWVJPAXZJSPZIK-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a methoxy group at the 4th position, a nitro group at the 6th position, and a pentanamide group attached to the 2nd position of the benzothiazole ring

Preparation Methods

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-6-nitro-1,3-benzothiazol-2-amine as the key starting material.

    Reaction with Pentanoyl Chloride: The amine group of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine is reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the desired pentanamide derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in various biological assays to study its effects on different cell lines and microorganisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide can be compared with other benzothiazole derivatives such as:

    4-methoxy-6-nitro-1,3-benzothiazol-2-amine: Similar structure but lacks the pentanamide group, which may affect its biological activity.

    6-ethoxy-1,3-benzothiazol-2-amine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical reactivity and biological properties.

    2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: A related compound with different substituents, affecting its overall activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-4-5-11(17)14-13-15-12-9(20-2)6-8(16(18)19)7-10(12)21-13/h6-7H,3-5H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVJPAXZJSPZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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